molecular formula C4H7F2O4P B14570950 Methyl [(difluorophosphoryl)methoxy]acetate CAS No. 61368-81-8

Methyl [(difluorophosphoryl)methoxy]acetate

Cat. No.: B14570950
CAS No.: 61368-81-8
M. Wt: 188.07 g/mol
InChI Key: HKTKDXPOELLXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(difluorophosphoryl)methoxy]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This compound is characterized by the presence of a difluorophosphoryl group attached to a methoxyacetate moiety, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(difluorophosphoryl)methoxy]acetate typically involves the reaction of methoxyacetic acid with difluorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

CH3OCH2COOH+ClPF2CH3OCH2COOPF2+HCl\text{CH}_3\text{OCH}_2\text{COOH} + \text{ClPF}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{COOPF}_2 + \text{HCl} CH3​OCH2​COOH+ClPF2​→CH3​OCH2​COOPF2​+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl [(difluorophosphoryl)methoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Methoxyacetic acid and difluorophosphoric acid.

    Reduction: Methoxyethanol and difluorophosphine.

    Substitution: Various phosphonate esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl [(difluorophosphoryl)methoxy]acetate involves its reactivity towards nucleophiles. The difluorophosphoryl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(difluorophosphoryl)methoxy]acetate is unique due to the presence of the difluorophosphoryl group, which imparts distinct reactivity and properties compared to other esters. This makes it valuable in specialized applications where such reactivity is desired.

Properties

CAS No.

61368-81-8

Molecular Formula

C4H7F2O4P

Molecular Weight

188.07 g/mol

IUPAC Name

methyl 2-(difluorophosphorylmethoxy)acetate

InChI

InChI=1S/C4H7F2O4P/c1-9-4(7)2-10-3-11(5,6)8/h2-3H2,1H3

InChI Key

HKTKDXPOELLXHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCP(=O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.